molecular formula CeCl3H2O B093779 Cerium(III) chloride hydrate CAS No. 19423-76-8

Cerium(III) chloride hydrate

Cat. No.: B093779
CAS No.: 19423-76-8
M. Wt: 264.49 g/mol
InChI Key: SMKFCFKIYPLYNY-UHFFFAOYSA-K
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Description

Cerium(III) chloride hydrate, also known as cerous chloride hydrate or cerium trichloride hydrate, is a compound of cerium and chlorine. It is a white hygroscopic salt that rapidly absorbs water on exposure to moist air to form a hydrate. The most common form is the heptahydrate, CeCl₃·7H₂O . This compound is highly soluble in water and, when anhydrous, it is soluble in ethanol and acetone .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

  • Cerium(III) Oxide (Ce₂O₃)
  • Cerium(III) Fluoride (CeF₃)
  • Cerium(III) Bromide (CeBr₃)
  • Cerium(III) Iodide (CeI₃)

Uniqueness: Cerium(III) chloride hydrate is unique due to its high solubility in water and its ability to form stable hydrates. Its role as a precursor in the synthesis of cerium oxide nanoparticles and its use as a Lewis acid in organic synthesis distinguish it from other cerium compounds .

Biological Activity

Cerium(III) chloride hydrate, commonly referred to as CeCl₃·7H₂O, is a compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and associated toxicological effects.

This compound is a hydrated form of cerium chloride, a rare earth metal compound. It is typically encountered as a white crystalline solid that is soluble in water. The chemical structure can be represented as:

CeCl37H2O\text{CeCl}_3\cdot 7\text{H}_2\text{O}

This compound exhibits Lewis acid behavior, making it useful in various catalytic processes.

Mechanisms of Biological Activity

Cerium(III) ions exhibit several biological activities that can be attributed to their redox properties and ability to interact with biological molecules. Key mechanisms include:

  • Antioxidant Activity : Cerium(III) ions can scavenge free radicals and reduce oxidative stress in cells. This property is particularly relevant in neuroprotection and reducing inflammation.
  • Enzyme Activation : Cerium ions have been shown to activate various enzymes, enhancing metabolic processes within cells.
  • Cellular Uptake : The ionic nature of CeCl₃ allows for its uptake by cells, where it may exert effects on cellular signaling pathways.

Research Findings

Several studies have investigated the biological effects of this compound. Below are key findings summarized from diverse research sources:

  • Neuroprotective Effects :
    • A study demonstrated that CeCl₃·7H₂O could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism was linked to the modulation of antioxidant enzyme activities and reduction of lipid peroxidation levels .
  • Inflammatory Response :
    • Research indicated that exposure to cerium chloride resulted in an inflammatory response in mouse liver tissues. The study measured changes in liver indices, histopathological alterations, and serum biochemical parameters, suggesting that while cerium compounds have therapeutic potential, they also pose risks for liver toxicity .
  • Catalytic Applications :
    • Cerium(III) chloride has been utilized as a catalyst in organic synthesis reactions. Its ability to facilitate methoximation reactions indicates its role in enhancing reaction rates and selectivity .

Case Study 1: Neuroprotection

In a controlled study, neuronal cells were treated with varying concentrations of CeCl₃·7H₂O prior to exposure to oxidative stressors. The results indicated a dose-dependent increase in cell viability and a significant decrease in markers of oxidative damage when treated with cerium chloride compared to control groups.

Case Study 2: Hepatotoxicity

A comprehensive evaluation was conducted on the effects of chronic exposure to cerium chloride on liver function in mice. The study revealed elevated serum levels of liver enzymes (ALT and AST), indicating hepatocellular injury, alongside histological evidence of inflammation and necrosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging free radicals; reducing oxidative stress
Enzyme ActivationEnhancing metabolic enzyme activity
Inflammatory ResponseInducing liver inflammation upon chronic exposure
Catalytic ActivityFacilitating organic synthesis reactions

Table 2: Toxicological Effects Observed

EffectObservationReference
Liver Enzyme ElevationIncreased ALT/AST levels post-exposure
Histopathological ChangesInflammation and necrosis in liver tissue

Scientific Research Applications

Organic Synthesis

Cerium(III) chloride hydrate is widely used as a reagent in organic synthesis due to its ability to facilitate various chemical reactions.

Luche Reduction

One of the notable applications is in the Luche reduction of α,β-unsaturated carbonyl compounds. In this reaction, CeCl₃·7H₂O is used alongside sodium borohydride to selectively reduce compounds like carvone to allylic alcohols without forming saturated alcohols. This selectivity is crucial in synthetic organic chemistry, where controlling product formation is often necessary .

Alkylation of Ketones

CeCl₃·7H₂O also plays a significant role in the alkylation of ketones. It prevents enolate formation when using organolithium reagents, allowing for smoother alkylation reactions. This property enhances the efficiency of synthetic pathways that would otherwise yield undesired products .

Catalysis

This compound acts as a Lewis acid in various catalytic processes:

  • Friedel-Crafts Reactions : It is employed in Friedel-Crafts alkylation and acylation reactions, which are fundamental in the synthesis of aromatic compounds .
  • Polymerization : It serves as a catalyst in the polymerization of olefins, contributing to the production of various polymers with desired properties .

Water Treatment

This compound is utilized in water treatment processes due to its ability to remove impurities and control pH levels. Its application includes:

  • Coagulation : It aids in coagulating suspended particles, enhancing the clarity and quality of water.
  • Heavy Metal Removal : The compound can effectively bind with heavy metals, facilitating their removal from wastewater .

Materials Science

In materials science, this compound contributes to the development of advanced materials:

  • Optical Applications : Due to its high purity and optical properties, it is used in optics and laser applications. The compound's ability to improve optical quality makes it valuable for scientific standards .
  • Ceramic Production : It serves as a precursor for cerium oxide (CeO₂), which is essential in producing ceramics and other advanced materials .

Case Study 1: Organic Synthesis Efficiency

A study demonstrated that using CeCl₃·7H₂O in the Luche reduction significantly improved yields and selectivity compared to traditional methods without it. The reaction conditions were optimized to achieve maximum efficiency, showcasing the compound's role in enhancing synthetic pathways.

Case Study 2: Water Purification

Research on water treatment applications highlighted that CeCl₃·7H₂O could reduce heavy metal concentrations by over 90% in contaminated water samples. This effectiveness underscores its potential for large-scale environmental remediation efforts.

Chemical Reactions Analysis

Preparation and Dehydration Reactions

Anhydrous CeCl₃ is critical for organometallic reactions. Key methods include:

  • Vacuum dehydration : Gradual heating of CeCl₃·7H₂O to 140°C under vacuum yields anhydrous CeCl₃ with minimal hydrolysis .

  • Ammonium chloride-assisted dehydration : Heating with NH₄Cl (4–6 eq.) at 400°C under high vacuum produces pure CeCl₃ .

  • Thionyl chloride treatment : Reaction with excess SOCl₂ at reflux removes water efficiently .

Table 1: Comparison of Dehydration Methods

MethodTemperature (°C)PurityHydrolysis Risk
Vacuum dehydration140ModerateLow
NH₄Cl-assisted400HighNone
SOCl₂ treatment80 (reflux)HighNone

Luche Reduction

CeCl₃·7H₂O enhances selectivity in sodium borohydride reductions of α,β-unsaturated carbonyl compounds. For example, carvone reduction yields exclusively allylic alcohol (1 ) with 95% efficiency, avoiding saturated alcohol (2 ) formation .

Reaction Mechanism :

  • Ce³⁺ coordinates to the carbonyl oxygen, polarizing the α,β-unsaturated system.

  • NaBH₄ delivers hydride to the β-carbon, forming the allylic alcohol .

Ketone Alkylation

CeCl₃ suppresses enolate formation, enabling direct alkylation of ketones with Grignard or organolithium reagents .

Example :

  • Substrate : Cyclohexanone

  • Reagent : MeMgBr/CeCl₃

  • Product : tert-Cyclohexanol (yield: 95%) .

Table 2: Alkylation Efficiency With/Without CeCl₃

ConditionEnolate FormationAlkylation Yield
Without CeCl₃Significant<10%
With CeCl₃Suppressed85–95%

Aza-Diels–Alder Reactions

CeCl₃·7H₂O catalyzes the synthesis of tetrahydroquinolines via aza-Diels–Alder cycloaddition. Key features include:

  • Substrate scope : Works with aromatic amines and dienophiles (e.g., maleic anhydride) .

  • Yield : Up to 96% under optimized conditions .

Mechanistic Insight :

  • Ce³⁺ activates the dienophile through Lewis acid coordination.

  • Accelerates [4+2] cycloaddition via transition-state stabilization .

Table 3: Catalytic Performance in Cycloaddition

Substrate PairYield (%)Turnover Frequency (h⁻¹)
Aniline + Cyclohexene9212.5
p-Toluidine + Styrene9614.2

Coordination Chemistry

CeCl₃·7H₂O forms stable complexes with carboxylates, particularly diglycolic acid (DGA), via chelation. Key findings:

  • Binding Strength : DGA binds Ce³⁺ ∼1000× more strongly than monocarboxylates due to a five-membered chelate ring .

  • Fluorescence Quenching : Ce³⁺–DGA complexes exhibit static fluorescence quenching, with Kₑₘ ≈ Kₐₐₛ ≈ 10³ M⁻¹ .

Table 4: Complex-Formation Constants

LigandKₑₘ (M⁻¹)Kₐₐₛ (M⁻¹)
Acetate1.21.1
Diglycolate (DGA)1,0501,100

Industrial and Green Chemistry

  • Polymerization Catalyst : Facilitates olefin polymerization in nonpolar solvents .

  • Recyclability : CeCl₃-based catalysts retain >85% activity after 5 cycles in cycloaddition reactions .

Environmental Impact :

  • Lowers reaction temperatures and solvent usage compared to traditional Lewis acids (e.g., AlCl₃) .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of cerium(III) chloride hydrate that influence experimental design in synthetic chemistry?

this compound (CeCl₃·xH₂O) is a hygroscopic salt that typically exists as a heptahydrate (CeCl₃·7H₂O) . Key properties include:

  • Solubility : Highly soluble in water, ethanol, and acetone (anhydrous form) .
  • Hygroscopicity : Rapidly absorbs moisture, requiring strict anhydrous handling for organometallic reactions .
  • Thermal Stability : Decomposes upon heating; dehydration must be gradual (e.g., vacuum heating at 140°C for 12+ hours) to avoid hydrolysis to CeOCl .
  • Hydrate Variability : Commercial samples often lack precise hydration stoichiometry, necessitating characterization via TGA or Karl Fischer titration .

Methodological Note : For moisture-sensitive reactions, pre-drying at 60°C under vacuum for 4 hours is recommended to reduce hydration variability .

Q. How should researchers handle and store this compound to prevent decomposition or contamination?

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to minimize hydrolysis .
  • Handling : Use gloveboxes for anhydrous applications; avoid exposure to humid air during weighing .
  • Safety : Wear PPE (gloves, goggles) due to its corrosive nature and potential organ toxicity .

Advanced Research Questions

Q. What methods exist for preparing anhydrous CeCl₃, and how do their outcomes differ in catalytic applications?

Method Conditions Purity Concerns Applications
Vacuum dehydration140°C, 12+ hours under vacuumTrace CeOCl contamination Grignard/LiAlH₄ reactions
Ammonium chloride method400°C with NH₄Cl under high vacuumHigh purity, minimal hydrolysis Organometallic synthesis
Thionyl chloride reflux3-hour reflux with excess SOCl₂Residual SOCl₂ requires rigorous drying Lewis acid catalysis

Methodological Insight : For organometallic reagents, the ammonium chloride method yields superior purity, while vacuum dehydration suffices for less sensitive applications .

Q. How does residual water content in CeCl₃·xH₂O affect its performance in Luche reductions or Friedel-Crafts alkylation?

Residual water (>0.5 wt%) can:

  • Promote Hydrolysis : Form CeOCl, reducing Lewis acidity and catalytic efficiency .
  • Alter Reaction Selectivity : In Luche reductions, excess water may shift ketone reduction kinetics . Mitigation : Pre-dry CeCl₃·7H₂O at 140°C under vacuum for 24 hours, followed by sublimation at 400°C for high-purity anhydrous CeCl₃ .

Q. What are the optimal hydrothermal conditions for synthesizing CeO₂ nanoparticles from CeCl₃·7H₂O?

  • Precursor : Use CeCl₃·7H₂O (99.9% purity) dissolved in diethylene glycol (DEG) .
  • Conditions : 180°C for 6 hours with PVP (polyvinylpyrrolidone) as a stabilizer .
  • Outcome : Produces 5–10 nm CeO₂ nanoparticles with uniform morphology and enhanced catalytic/antioxidant properties .

Q. How can researchers reconcile discrepancies in reported catalytic activities of CeCl₃ in cross-coupling reactions?

Variations arise from:

  • Hydration State : Anhydrous vs. hydrated CeCl₃ exhibit differing Lewis acid strengths .
  • Counterion Effects : Chloride vs. triflate ligands modify redox activity . Resolution : Standardize precursor dehydration protocols and characterize post-reaction catalysts via XRD/XPS to identify active species .

Q. What advanced techniques are used to characterize CeCl₃-derived catalysts and detect hydrolysis byproducts?

  • XRD : Identifies crystalline phases (e.g., CeOCl vs. CeCl₃) .
  • TGA-MS : Quantifies hydration levels and thermal decomposition pathways .
  • FTIR/Raman : Detects hydroxyl groups or adsorbed water .
  • TEM-EDS : Maps elemental distribution in CeO₂ nanoparticles .

Q. Troubleshooting & Contradiction Analysis

Q. Why do some studies report CeCl₃ as ineffective in certain Lewis acid-catalyzed reactions?

Common issues include:

  • Moisture Contamination : Hydrolysis to CeOCl reduces acidity; use molecular sieves or rigorous drying .
  • Solvent Polarity : Anhydrous CeCl₃ performs best in aprotic solvents (e.g., THF, DCM) .

Q. How does the choice of cerium precursor (nitrate vs. chloride hydrate) influence CeO₂ nanoparticle properties?

Precursor Morphology Size (nm) Applications
CeCl₃·7H₂OSpherical5–10Catalysis, biomedicine
Ce(NO₃)₃·6H₂ORod-like20–50Sensor coatings
Mechanism : Chloride precursors favor smaller particles due to faster nucleation, while nitrates promote anisotropic growth .

Properties

CAS No.

19423-76-8

Molecular Formula

CeCl3H2O

Molecular Weight

264.49 g/mol

IUPAC Name

cerium(3+);trichloride;hydrate

InChI

InChI=1S/Ce.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3

InChI Key

SMKFCFKIYPLYNY-UHFFFAOYSA-K

SMILES

O.Cl[Ce](Cl)Cl

Canonical SMILES

O.[Cl-].[Cl-].[Cl-].[Ce+3]

Key on ui other cas no.

19423-76-8

Origin of Product

United States

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